![molecular formula C23H14Cl2N2O3 B7730420 (E)-4-(2-cyano-3-((2,5-dichlorophenyl)amino)-3-oxoprop-1-en-1-yl)phenyl benzoate](/img/structure/B7730420.png)
(E)-4-(2-cyano-3-((2,5-dichlorophenyl)amino)-3-oxoprop-1-en-1-yl)phenyl benzoate
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Overview
Description
(E)-4-(2-cyano-3-((2,5-dichlorophenyl)amino)-3-oxoprop-1-en-1-yl)phenyl benzoate is a complex organic compound characterized by its unique structure, which includes a cyano group, a dichlorophenyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-cyano-3-((2,5-dichlorophenyl)amino)-3-oxoprop-1-en-1-yl)phenyl benzoate typically involves a multi-step process:
Formation of the Intermediate: The initial step involves the reaction of 2,5-dichloroaniline with an appropriate acylating agent to form the corresponding amide.
Addition of the Cyano Group: The amide is then reacted with a cyanating agent, such as sodium cyanide, under controlled conditions to introduce the cyano group.
Formation of the Enone: The resulting intermediate undergoes a condensation reaction with a suitable aldehyde to form the enone structure.
Esterification: Finally, the enone is esterified with benzoic acid or its derivatives to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-cyano-3-((2,5-dichlorophenyl)amino)-3-oxoprop-1-en-1-yl)phenyl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives with the cyano group reduced to an amine.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
(E)-4-(2-cyano-3-((2,5-dichlorophenyl)amino)-3-oxoprop-1-en-1-yl)phenyl benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Biological Research: It is used in studies investigating its effects on biological systems, including its potential as an inhibitor or activator of specific biochemical pathways.
Mechanism of Action
The mechanism of action of (E)-4-(2-cyano-3-((2,5-dichlorophenyl)amino)-3-oxoprop-1-en-1-yl)phenyl benzoate involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the dichlorophenyl moiety are critical for binding to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Biological Activity
(E)-4-(2-cyano-3-((2,5-dichlorophenyl)amino)-3-oxoprop-1-en-1-yl)phenyl benzoate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, synthesis, and applications based on diverse scientific literature.
Chemical Structure and Synthesis
The compound features a complex structure characterized by a cyano group, a dichlorophenyl moiety, and a benzoate ester. The synthesis typically involves several steps:
- Formation of the Intermediate : Reaction of 2,5-dichloroaniline with an acylating agent to form an amide.
- Addition of the Cyano Group : The amide is reacted with sodium cyanide to introduce the cyano group.
- Formation of the Enone : A condensation reaction with an aldehyde yields the enone structure.
- Esterification : The enone is esterified with benzoic acid to produce the final compound.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro tests on various human cancer cell lines, including A549 (lung cancer) and SW480 (colon cancer), demonstrated significant cytotoxic effects. For instance, compounds derived from similar structures showed marked cell-growth inhibition at concentrations above 5 μM, indicating potential for apoptosis induction in cancer cells .
Table 1: Cytotoxicity of Related Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound 2 | A549 | 6.26 ± 0.33 |
Compound 5 | SW480 | 16.00 ± 9.38 |
Compound X (similar structure) | THP1 | Not specified |
The biological mechanism of this compound appears to involve interactions with specific molecular targets such as enzymes or receptors. The cyano and dichlorophenyl groups are critical for binding, leading to inhibition of key biochemical pathways involved in cell proliferation.
Research Applications
The compound has several applications in scientific research:
- Medicinal Chemistry : It serves as a pharmacophore in drug development targeting specific enzymes or receptors.
- Materials Science : Its unique structure makes it suitable for developing advanced materials like organic semiconductors.
- Biological Research : It is utilized in studies investigating its effects on various biological systems and pathways.
Study on Antitumor Activity
In a study evaluating newly synthesized derivatives, compounds similar to this compound were tested for their antitumor activity using both 2D and 3D cell culture methods. The results indicated that these compounds exhibited higher activity in 2D assays compared to 3D models, emphasizing the importance of experimental conditions in assessing cytotoxic effects .
Antimicrobial Activity
In addition to anticancer properties, some derivatives have shown promising antimicrobial activity against Gram-positive and Gram-negative bacteria. For example, compounds were tested using broth microdilution methods against Staphylococcus aureus and Escherichia coli, demonstrating varied efficacy based on structural modifications .
Properties
IUPAC Name |
[4-[(E)-2-cyano-3-(2,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14Cl2N2O3/c24-18-8-11-20(25)21(13-18)27-22(28)17(14-26)12-15-6-9-19(10-7-15)30-23(29)16-4-2-1-3-5-16/h1-13H,(H,27,28)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCWRCEZEMAIRPY-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.